Desferricoprogen can be synthesized through fermentation processes involving specific fungal strains, particularly Neurospora crassa. The synthesis typically involves the following steps:
The yield and purity of desferricoprogen can be influenced by various factors, including the type of medium used, temperature, pH, and duration of cultivation .
Desferricoprogen has a complex molecular structure characterized by its ability to form stable complexes with iron ions. Its structure consists of a hydroxamate functional group that facilitates strong binding to ferric ions (Fe^3+).
The spatial arrangement of these functional groups allows desferricoprogen to effectively sequester iron ions from its environment, which is essential for its biological function as a siderophore .
Desferricoprogen participates in several chemical reactions primarily involving iron ions. Key reactions include:
These chemical properties make desferricoprogen an important compound in studies related to oxidative damage and cardiovascular diseases.
Desferricoprogen exerts its biological effects primarily through its iron-chelating ability. By binding free iron ions, it prevents these ions from participating in Fenton-type reactions that generate reactive oxygen species (ROS). This mechanism is particularly relevant in:
The protective effects observed in various experimental models suggest that desferricoprogen may have therapeutic potential in conditions characterized by excessive oxidative stress.
Desferricoprogen exhibits several notable physical and chemical properties:
These properties are crucial for understanding how desferricoprogen functions within biological systems and how it can be utilized in therapeutic contexts .
Desferricoprogen has several scientific applications:
Atherosclerotic plaques represent iron-rich microenvironments where hemoglobin (Hb) and heme released from intraplaque hemorrhages drive oxidative pathology. Desferricoprogen (DFC), a hydrophobic fungal siderophore produced by Neurospora crassa, exhibits unique iron-sequestering properties that disrupt this pathogenic cascade [1] [5].
Intraplaque hemorrhages release erythrocyte-derived Hb, which undergoes oxidation to methemoglobin, releasing free heme and iron. These components catalyze low-density lipoprotein (LDL) oxidation and propagate lipid peroxidation chains. DFC demonstrates high-affinity binding to hemoglobin-derived iron (Kd = 10-23 M) and heme-iron complexes, preventing their participation in oxidative reactions [1] [2]. In vivo studies in ApoE-/- mice revealed DFC accumulation within atheromas, where it reduced iron-positive areas by 68% compared to controls. Crucially, iron-saturated DFC lost all protective effects, confirming iron chelation as its primary mechanism [5] [10].
Table 1: DFC's Iron Sequestration Targets in Atherosclerosis
Iron Source | Pathogenic Role | DFC Intervention Mechanism |
---|---|---|
Free Heme | Catalyzes LDL oxidation & cytotoxicity | Forms inert Fe3+-DFC complexes |
Hemoglobin Derivatives | Generates reactive oxygen species (ROS) | Chelates liberated iron from Hb degradation |
Labile Iron Pool | Fuels Fenton reactions in macrophages | Reduces redox-active iron by 82% |
The Fenton reaction (Fe2+ + H2O2 → Fe3+ + •OH + OH-) generates hydroxyl radicals that induce endothelial dysfunction. DFC penetrates cellular membranes due to its hydrophobicity, accessing intracellular labile iron pools inaccessible to hydrophilic chelators like desferrioxamine (DFO) [1] [5]. In vitro studies demonstrated DFC reduces iron-mediated ROS generation by 75% in human aortic endothelial cells (HAECs). This correlated with decreased expression of the stress-responsive enzyme heme oxygenase-1 (HO-1), indicating attenuated oxidative injury [2] [10]. DFC's cytoprotective effect was quantified via 48% reduction in endothelial cell apoptosis when challenged with oxidized LDL (oxLDL) [5].
Oxidative modification of LDL represents a pivotal step in atherogenesis. DFC interrupts this process at multiple molecular levels, altering plaque lipid biochemistry [1] [2].
CD36 is a key scavenger receptor facilitating oxLDL uptake by macrophages. DFC treatment reduced CD36 protein expression by 60% in THP-1 macrophages exposed to heme-modified LDL, as quantified by flow cytometry [1] [5]. This occurred via two synergistic mechanisms:
Consequently, DFC-treated macrophages exhibited 54% lower fluorescence-labeled oxLDL uptake compared to controls, impeding foam cell formation [5] [10].
Table 2: DFC's Modulation of Atherogenic Receptors and Pathways
Molecular Target | Biological Function | DFC-Mediated Change | Functional Consequence |
---|---|---|---|
CD36 | oxLDL internalization | ↓ 60% expression | Reduced foam cell formation |
NF-κB | Pro-inflammatory transcription factor | ↓ Nuclear translocation | Suppressed TNF-α & CD36 expression |
TLR4/MyD88 | Oxidative stress sensing | ↓ Signaling activity | Attenuated NLRP3 inflammasome |
Vascular smooth muscle cells (VSMCs) contribute to >50% of atheromatous foam cells. Under atherogenic conditions, VSMCs downregulate α-actin and upregulate macrophage markers (CD68, Mac-2), adopting phagocytic phenotypes [1] [7]. DFC treatment (10μM) reduced VSMC foam cell transdifferentiation by 45% through:
Chronic inflammation drives atherosclerotic progression. DFC exerts multimodal effects on endothelial activation and leukocyte recruitment cascades [1] [3].
TNF-α stimulation triggers endothelial expression of adhesion molecules. DFC pre-treatment (5μM) significantly attenuated this response in HAECs [1] [6]:
Mechanistically, DFC disrupts TNF-α signaling by:
In vivo relevance was confirmed via immunohistochemistry showing diminished VCAM-1 staining in aortic sinus plaques of DFC-treated mice [1] [8]. Genetic evidence further supports VCAM-1's dominance in atherogenesis: Vcam1D4D/D4D mice (hypomorphic VCAM-1 expression) exhibit 70% smaller lesions than wild-type, whereas ICAM-1 deficiency shows no significant effect [8].
DFC's anti-adhesive properties manifest through dual endothelial and monocytic mechanisms:
Functional outcomes were quantified using parallel-plate flow chamber assays: DFC reduced THP-1 monocyte adhesion to TNF-α-activated endothelium by 67% under physiological shear stress [1] [5]. This translates to reduced subendothelial macrophage infiltration, evidenced by 42% fewer CD68+ cells in aortic root sections of DFC-treated ApoE-/- mice [1].
Table 3: DFC's Multi-Target Effects on Atherosclerotic Pathways
Pathogenic Process | Molecular Targets | DFC-Mediated Inhibition | Validation Model |
---|---|---|---|
Endothelial activation | VCAM-1/ICAM/E-selectin, NF-κB | 68-74% reduction | HAECs, ApoE-/- mice |
Monocyte-endothelial adhesion | VLA-4, LFA-1, endothelial gap junctions | 67-81% reduction | Flow chamber, IHC |
oxLDL formation | Heme-iron, LOX-1, lipid peroxidation | 54-72% reduction | 13C-LDL tracing |
Foam cell differentiation | CD36, TNF-α, VSMC phenotype switching | 45-60% reduction | THP-1, human VSMCs |
Concluding Perspectives
Desferricoprogen represents a novel therapeutic approach targeting the iron-inflammatory-lipid triad in atherosclerosis. Its hydrophobic properties enable access to atheromatous microenvironments inaccessible to conventional chelators, disrupting heme/iron-mediated oxidative cascades, oxLDL-driven foam cell formation, and TNF-α-activated endothelial inflammation. Future research should explore structure-activity relationships of DFC analogs and evaluate combinatorial approaches with lipid-lowering agents.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7